
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Übersicht
Beschreibung
A 71915 is an atrial natricuretic factor receptor antagonist. It blocks physiological effects of angiotensin.
Biologische Aktivität
L-Cysteinamide, particularly the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule that has garnered attention due to its unique structural and biological properties. This article explores its biological activities, particularly in relation to skin pigmentation and antioxidant potential.
Structural Characteristics
The compound features a cyclic disulfide bond and multiple amino acid residues, which contribute to its distinctive chemical properties and biological activities. The presence of L-cysteine enhances its reactivity due to the thiol group, making it a candidate for various biochemical applications.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-Cysteinamide | Complex amidated amino acid | Potent tyrosinase inhibitor |
L-Cysteine | Simple amino acid with a thiol group | Precursor to L-cysteinamide |
N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification |
Glutathione | Tripeptide containing cysteine | Functions as an antioxidant |
Inhibition of Tyrosinase
One of the most significant biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR), an enzyme critical for melanin synthesis. Research indicates that L-cysteinamide effectively reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). It operates through a dual mechanism:
- Inhibition of TYR-catalyzed dopaquinone synthesis.
- Diversion of synthesized dopaquinone towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Antioxidant Properties
L-Cysteinamide also exhibits antioxidant properties. Studies have shown that it can chelate copper ions, which may mitigate oxidative stress in skin cells exposed to harmful agents. However, while it demonstrates potent copper-chelating activity, it does not exhibit cytoprotective effects against copper-induced cell death .
Case Studies
- In Vitro Studies on Melanin Synthesis : A study compared twenty different amidated amino acids for their effects on TYR-mediated dopachrome formation. Results indicated that L-cysteinamide was uniquely effective in reducing melanin content without cytotoxicity .
- Copper Chelation Activity : Another study assessed the copper chelation capabilities of various amino acids, finding that while cysteine and cysteinamide showed high chelation activity, they lacked protective effects against oxidative damage in HaCaT cells .
Mechanistic Insights
The biological activity of L-cysteinamide can be attributed to its structural complexity and the presence of reactive thiol groups. The compound's interactions with cellular pathways involved in melanin synthesis and oxidative stress response are crucial for understanding its potential applications in dermatology.
Wissenschaftliche Forschungsanwendungen
L-Cysteinamide, specifically the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.
Inhibition of Tyrosinase
One of the most notable applications of L-Cysteinamide is its role as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. Research indicates that L-Cysteinamide effectively inhibits tyrosinase-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). The compound operates through a dual mechanism: it inhibits the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Case Study: Tyrosinase Inhibition
In a study comparing various thiol compounds, L-Cysteinamide demonstrated superior inhibitory effects on tyrosinase activity compared to L-cysteine, glutathione, and other known inhibitors like kojic acid. At concentrations as low as 200 μM, L-Cysteinamide significantly suppressed tyrosinase activity without cytotoxic effects .
Skin Pigmentation Control
Due to its ability to inhibit eumelanin synthesis while promoting pheomelanin production, L-Cysteinamide is being investigated for applications in skin pigmentation control. This property makes it a potential candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .
Antioxidant Properties
The thiol group in L-Cysteinamide enhances its antioxidant capabilities, which may provide protective effects against oxidative stress in various biological systems. This aspect is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .
Potential Therapeutic Uses
Emerging research suggests that L-Cysteinamide could have therapeutic implications in conditions related to skin pigmentation and oxidative stress. Its ability to modulate melanin production may offer new avenues for treating skin disorders such as vitiligo or melasma .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing cyclic disulfide bonds in this complex peptide?
The synthesis of cyclic (2-13)-disulfide bonds requires precise oxidative folding conditions. A stepwise solid-phase peptide synthesis (SPPS) approach is typically employed, with orthogonal protection for cysteine residues (e.g., Trt or Acm groups) to ensure regioselective disulfide bond formation. Post-assembly, iodine oxidation or air oxidation under controlled pH (e.g., pH 8.0–8.5) is used to cyclize the peptide. Reaction efficiency should be monitored via HPLC-MS to confirm intramolecular vs. intermolecular disulfide formation .
Q. How can researchers validate the structural integrity of this peptide after synthesis?
A combination of analytical techniques is critical:
- HPLC-MS : Assess purity and molecular weight (e.g., ESI-MS for intact mass confirmation).
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues using pre-column derivatization (e.g., AccQ-Tag) and reverse-phase HPLC .
- Circular Dichroism (CD) : Confirm secondary structure elements influenced by the cyclohexyl-alanine and tetrahydroisoquinoline moieties .
- NMR Spectroscopy : Resolve spatial arrangements of the cyclic disulfide and 3-cyclohexyl-L-alanine groups using 2D NOESY or TOCSY .
Q. What are the critical factors in optimizing solubility for in vitro assays?
Solubility challenges arise from the hydrophobic 3-cyclohexyl-alanine and isoleucine residues. Strategies include:
- Buffer Optimization : Test phosphate-buffered saline (PBS) with 5–10% DMSO or acetonitrile.
- pH Adjustment : Use citrate buffer (pH 3.0–4.0) for acidic residues like aspartic acid.
- Lyophilization and Reconstitution : Pre-lyophilize with cryoprotectants (e.g., trehalose) to improve dissolution .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of the cyclic (2-13)-disulfide motif?
Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) can model the disulfide-constrained backbone. Key parameters include:
- Force Field Selection : Use CHARMM36m for peptides with non-natural residues (e.g., tetrahydroisoquinolinecarbonyl).
- Solvation Models : Explicit solvent (TIP3P) under periodic boundary conditions.
- Free Energy Landscapes : Analyze RMSD and radius of gyration to identify stable conformers. Validate predictions with experimental CD or NMR data .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of the tetrahydroisoquinolinecarbonyl group?
- Analog Synthesis : Replace the tetrahydroisoquinoline moiety with simpler bicyclic systems (e.g., indoline or quinuclidine) and compare bioactivity.
- Functional Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., GPCRs).
- Protease Stability Assays : Incubate analogs in human serum and quantify degradation via LC-MS/MS .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
Discrepancies may arise from aggregation or assay-specific interference. Mitigation strategies include:
- Dynamic Light Scattering (DLS) : Check for colloidal aggregation at working concentrations.
- Orthogonal Assays : Validate results using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) platforms.
- Negative Controls : Test scrambled-sequence peptides to isolate target-specific effects .
Q. What methodologies enable the study of this peptide’s interaction with lipid bilayers?
- Liposome Binding Assays : Incorporate fluorescent probes (e.g., NBD-labeled lipids) and measure fluorescence quenching upon peptide addition.
- Solid-State NMR : Resolve peptide orientation in model membranes (e.g., DMPC/DMPG bilayers).
- Coarse-Grained MD Simulations : Use the Martini force field to predict partitioning behavior .
Q. Methodological Considerations
Table 1: Key Analytical Techniques for Characterization
Table 2: Common Synthetic Challenges and Solutions
Challenge | Solution | Reference |
---|---|---|
Low cyclization efficiency | Optimize oxidation pH (8.0–8.5) | |
Side reactions during SPPS | Use HATU/Oxyma Pure coupling reagents | |
Aggregation during folding | Add 0.1% SDS or 2 M urea |
Eigenschaften
CAS-Nummer |
132956-87-7 |
---|---|
Molekularformel |
C69H116N26O15S2 |
Molekulargewicht |
1614.0 g/mol |
IUPAC-Name |
2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |
InChI |
InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |
InChI-Schlüssel |
TZQXLCWSYQJGKV-YGLLJKSHSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
132956-87-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.